Ethyl ureidooxyacetate
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Overview
Description
Ethyl ureidooxyacetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is a derivative of ureidooxyacetic acid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ureidooxyacetate can be synthesized through the esterification of ureidooxyacetic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions usually involve heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the production scale. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl ureidooxyacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ureidooxyacetic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Ureidooxyacetic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl ureidooxyacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl ureidooxyacetate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed to release ureidooxyacetic acid, which may interact with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl ureidooxyacetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the ureidooxy group, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Properties
CAS No. |
5766-89-2 |
---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
ethyl 2-(carbamoylamino)oxyacetate |
InChI |
InChI=1S/C5H10N2O4/c1-2-10-4(8)3-11-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) |
InChI Key |
VFYJLRHYJIHSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CONC(=O)N |
Origin of Product |
United States |
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